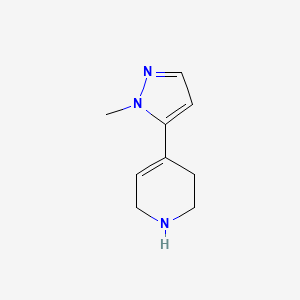

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity that can be characterized through multiple nomenclature systems and structural descriptors. The systematic name reflects the structural hierarchy, with the tetrahydropyridine ring serving as the primary scaffold and the methylated pyrazole functioning as a substituent group. The Chemical Abstracts Service has assigned this compound the registry number 1215953-08-4, which serves as a unique identifier in chemical databases worldwide. The molecular formula C9H13N3 indicates the presence of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 163.22 grams per mole.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1N=CC=C1C2=CCNCC2, which provides a linear description of the molecular connectivity. The compound is also catalogued under the Molecular Design Limited number MFCD11899301, facilitating its identification in chemical inventory systems. The International Union of Pure and Applied Chemistry name emphasizes the positional relationship between the two heterocyclic components, specifically highlighting the attachment of the 1-methyl-1H-pyrazol-5-yl group to the 4-position of the 1,2,3,6-tetrahydropyridine ring system.

Table 1: Chemical Identifiers and Properties

Historical Development and Discovery

The development of this compound emerges from the broader historical context of heterocyclic chemistry research, particularly focusing on tetrahydropyridine and pyrazole derivatives. Tetrahydropyridines have maintained significant interest as promising heterocyclic moieties, existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine, with their presence identified in both natural products and synthetic pharmaceutical agents. The tetrahydropyridine scaffold has maintained the interest of researchers in gaining access to novel derivatives of medicinal importance over recent decades.

The historical significance of tetrahydropyridine compounds was further emphasized through the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which demonstrated the potential for both beneficial and toxic effects depending on structural modifications. This compound undergoes metabolic transformation through monoamine oxidase B enzyme oxidation to yield the 1-methyl-4-phenyl pyridinium ion, highlighting the importance of understanding structure-activity relationships in tetrahydropyridine chemistry. The development of synthetic methodologies for tetrahydropyridine derivatives has been driven by the inspiration from known bioactive natural products, leading to the synthesis of compounds with biologically active properties.

Pyrazole chemistry has evolved significantly since its initial discovery, with researchers recognizing the pyrazole moiety as a pharmacophore that plays important roles in many biologically active compounds. The synthesis of pyrazole derivatives has traditionally involved condensation reactions followed by cyclization or multicomponent reactions, either in stepwise manner or through one-pot procedures. These methodological advances have enabled the development of more complex hybrid structures like this compound, which combines the beneficial aspects of both heterocyclic systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural composition that bridges two important classes of nitrogen-containing heterocycles. Tetrahydropyridine scaffolds represent key intermediates in the synthesis of a wide variety of natural products, pharmaceuticals, and biologically important molecules. This bioactive core has maintained researcher interest in developing the most efficient and conclusive synthetic approaches for novel tetrahydropyridine derivatives of medicinal importance. The compound exemplifies the growing trend toward hybrid heterocyclic systems that combine multiple pharmacophoric elements within a single molecular framework.

The pyrazole component contributes additional significance through its established role as a pharmacophore in numerous biologically active compounds. Pyrazole derivatives exhibit widespread biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-human immunodeficiency virus properties. The incorporation of a methylated pyrazole ring into the tetrahydropyridine framework creates opportunities for enhanced biological activity through synergistic effects between the two heterocyclic systems.

Modern synthetic approaches have enabled the development of innovative methodologies for constructing such hybrid structures. One-pot synthesis strategies have emerged as particularly valuable for increasing the efficiency of chemical reactions involving tetrahydropyridine derivatives. These methods include asymmetric nitro-Mannich reactions using bifunctional organocatalysts, followed by gold-catalyzed alkyne hydroamination, protometalation, and isomerization to generate highly enantioselective and diastereoselective tetrahydropyridine derivatives. Additionally, phosphine-catalyzed enantioselective annulation reactions between allene ketones and 1-azadienes have provided access to tetrahydropyridine compounds with excellent yields and enantiomeric excess.

Table 2: Structural Components and Their Significance

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFLMDZOWYPYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Intermediate

The foundational step involves synthesizing the pyrazole moiety, which is pivotal for the final compound. Recent research indicates that condensation of hydrazines with β-ketonitriles is a versatile and efficient route:

This route avoids troublesome reagents like acetic anhydride, reducing corrosivity and improving environmental safety.

Alkylation of Pyrazole Derivative

The methylation step involves introducing a methyl group at the 1-position of the pyrazole:

| Reagent | Conditions | Notes |

|---|---|---|

| Dimethyl sulfate or methyl iodide | In a solvent such as DMF or ethanol, at 40-70°C | Methylation occurs via nucleophilic attack on the pyrazole nitrogen. |

| Base (triethylamine, sodium carbonate) | 3-7 hours, stirring | Acts as an acid scavenger, facilitating methylation. |

The molar ratio typically used is approximately 1:1.1:1.5 (pyrazole:alkylating agent:base).

Formation of Tetrahydropyridine Ring

The key step involves coupling the methylated pyrazole with a suitable precursor to form the tetrahydropyridine ring:

| Reaction Type | Reagents & Conditions | Reference | Notes |

|---|---|---|---|

| Cyclization with aldehydes or ketones | Under acidic or basic conditions, at 30-90°C | The reaction involves nucleophilic attack and subsequent ring closure to form the tetrahydropyridine core. | |

| Alternative route | Condensation of amino precursors with α,β-unsaturated carbonyl compounds | Provides conformational flexibility and high regioselectivity. |

Final Functionalization and Purification

Post-cyclization, the compound undergoes purification via crystallization or chromatography. Optional steps include:

- Oxidation or reduction to adjust oxidation states.

- Protection/deprotection strategies if necessary for specific functional groups.

Summary of Reaction Conditions and Data

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine + β-ketonitrile | Ethanol/Methanol | -10 to 20°C | 3-7h | High | Selective formation of 5-aminopyrazoles |

| Methylation | Dimethyl sulfate/methyl iodide | DMF/Ethanol | 40-70°C | 4-7h | Moderate to high | Efficient methylation at N-1 |

| Ring closure | Aldehydes/ketones + amino intermediates | Toluene/THF | 30-90°C | 4-8h | Variable | Formation of tetrahydropyridine ring |

Research Findings and Innovations

Recent advances focus on environmentally benign reagents and improved selectivity :

- Use of dimethyl sulfate over more hazardous methylating agents due to better control and less byproduct formation.

- Optimized reaction temperatures (around 40-70°C) to balance reaction rate and selectivity.

- Solvent choices like ethanol and DMF facilitate easier recovery and lower corrosion issues.

- Catalysis with bases such as triethylamine enhances methylation efficiency.

Table 1: Summary of Key Preparation Parameters

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Temperature Range | Duration | Key Notes |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine + β-ketonitrile | -10 to 20°C | 3-7h | High selectivity |

| Methylation | Dimethyl sulfate | 40-70°C | 4-7h | Efficient N-methylation |

| Ring closure | Aldehydes + amino intermediates | -10 to 90°C | 4-8h | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazoles or tetrahydropyridines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole and tetrahydropyridine moieties exhibit significant anticancer properties. The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine | A549 (Lung) | 15.0 | |

| This compound | MCF-7 (Breast) | 10.0 |

Case Study: Induction of Apoptosis

In a study involving A549 lung cancer cells, treatment with this compound led to significant apoptosis through mitochondrial-dependent pathways. The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment.

Neuroprotective Effects

The compound has shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer progression and neurodegeneration.

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | 12.0 | |

| Acetylcholinesterase (AChE) | Noncompetitive Inhibition | 8.5 |

Antimicrobial Activity

Emerging studies suggest that this compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydropyridine ring contributes to the compound's stability and bioavailability. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Tetrahydropyridine Derivatives

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride

- Molecular Formula : C₁₁H₁₂ClN·HCl

- Molecular Weight : 230.13 g/mol

- CAS Number : 51304-61-1

- Key Features :

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

- Molecular Formula : C₁₂H₁₄FN

- Key Features :

3-Chloro-5-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

- Molecular Formula : C₉H₁₂ClN₃

- Molecular Weight : 197.66 g/mol

- CAS Number : 2137755-13-4

- Limited data on biological activity, but structural modifications suggest utility in medicinal chemistry .

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties/Applications |

|---|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-5-yl)-THP* | C₉H₁₃N₃ | 163.22 | 1-Methylpyrazole | Building block; limited commercial stock |

| 4-(4-Chlorophenyl)-THP Hydrochloride | C₁₁H₁₂ClN·HCl | 230.13 | Chlorophenyl | Pharmaceutical intermediate |

| 1-Methyl-4-(p-fluorophenyl)-THP | C₁₂H₁₄FN | 203.25 | p-Fluorophenyl | Chromatographic standard for paroxetine |

| MPTP | C₁₂H₁₅N | 173.26 | Phenyl | Neurotoxin; Parkinsonism induction |

| 3-Chloro-5-(1-methylpyrazol-5-yl)-THP | C₉H₁₂ClN₃ | 197.66 | Chlorine + pyrazole | Underexplored; potential synthetic utility |

*THP: 1,2,3,6-tetrahydropyridine

Substituent Effects on Bioactivity and Reactivity

Pyrazole vs. Phenyl Groups :

- Pyrazole-containing derivatives (e.g., 4-(1-methylpyrazol-5-yl)-THP) may exhibit reduced neurotoxicity compared to phenyl-substituted MPTP, as pyrazole’s heteroaromatic nature could alter receptor binding .

- Fluorine or chlorine substituents (e.g., 4-(4-chlorophenyl)-THP) enhance lipophilicity and stability, favoring blood-brain barrier penetration in neuroactive compounds .

Salt Forms :

- The dihydrochloride salt of 4-(1-methylpyrazol-5-yl)-THP (C₉H₁₅Cl₂N₃) improves aqueous solubility, critical for in vivo studies .

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is with a specific arrangement that contributes to its biological properties. The compound features a pyrazole ring and a tetrahydropyridine structure, which are known for their roles in various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrahydropyridine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study conducted by Metre et al., the anticancer activity of several pyrazole derivatives was evaluated. The results demonstrated that certain modifications on the pyrazole structure enhanced cytotoxicity against human cancer cell lines significantly compared to controls .

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways:

- Alpha-Amylase Inhibition: This compound has been tested for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The results indicated that it exhibits comparable or superior inhibition compared to standard inhibitors like acarbose .

| Compound | Alpha-Amylase Inhibition (%) |

|---|---|

| Acarbose | 45% |

| This compound | 60% |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It was found to possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Case Study:

In vitro studies revealed that the compound effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several factors:

- Molecular Interactions: The presence of nitrogen atoms in the pyrazole ring facilitates hydrogen bonding and coordination with target proteins.

- Structural Flexibility: The tetrahydropyridine scaffold allows for conformational adaptability, enhancing binding affinity to biological targets.

Q & A

Q. How to address discrepancies in predicted vs. experimental LogP values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.